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molecular formula C6H10ClNO B079545 1-(Chloroacetyl)pyrrolidine CAS No. 20266-00-6

1-(Chloroacetyl)pyrrolidine

Cat. No. B079545
M. Wt: 147.6 g/mol
InChI Key: AAOSLLBWWRKJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07767073B2

Procedure details

3.82 moles of pyrrolidine were added to a solution of 1.92 moles of chloroacetyl chloride in 600 ml of dichloromethane. The temperature was maintained at 0° C. The organic phase was washed with solutions of sodium hydrogen sulphate and sodium carbonate and dried. After evaporation of the solvent, 242 g of N-(2-chloroacetyl)pyrrolidine were obtained. 1.64 moles of this compound were dissolved in 500 ml of toluene and 231 ml of triethylamine were added. This was heated under reflux for 3 hrs and after cooling 311.5 g of product were isolated in the form of a precipitate. 119.07 g of the product obtained were dissolved in
Quantity
3.82 mol
Type
reactant
Reaction Step One
Quantity
1.92 mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:6][CH2:7][C:8](Cl)=[O:9]>ClCCl>[Cl:6][CH2:7][C:8]([N:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)=[O:9]

Inputs

Step One
Name
Quantity
3.82 mol
Type
reactant
Smiles
N1CCCC1
Name
Quantity
1.92 mol
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with solutions of sodium hydrogen sulphate and sodium carbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
ClCC(=O)N1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 242 g
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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